Gastrin-releasing peptide acetate, commonly referred to as GPRP acetate, is a synthetic compound derived from gastrin-releasing peptide. It primarily functions as a ligand for specific receptors in biological systems, influencing various physiological processes. GPRP acetate is classified as a peptide-based compound and is notable for its role in modulating gastric functions and potentially influencing tumor growth.
GPRP acetate is synthesized through chemical methods involving the modification of natural peptides. The original gastrin-releasing peptide, from which GPRP acetate is derived, is found in the gastrointestinal tract and plays a crucial role in stimulating the secretion of gastric acid. The synthetic version, GPRP acetate, is produced in laboratories for research and therapeutic applications.
GPRP acetate belongs to the class of peptide hormones and can be categorized under bioactive peptides. Its structure and function align it with other neuropeptides that are involved in gastrointestinal regulation and neuroendocrine signaling.
The synthesis of GPRP acetate typically involves solid-phase peptide synthesis (SPPS), a widely used method for creating peptides. This technique allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid support.
The entire process can take several hours to days, depending on the desired purity and yield of the final product.
GPRP acetate consists of a sequence of amino acids that include histidine, tryptophan, alanine, valine, and glycine. The molecular formula can be represented as C₁₈H₂₃N₅O₄S, indicating its composition of carbon, hydrogen, nitrogen, oxygen, and sulfur atoms.
GPRP acetate undergoes various chemical reactions that are essential for its biological activity. Key reactions include:
The binding affinity of GPRP acetate to its receptor can be studied using radiolabeled assays or surface plasmon resonance techniques to quantify interactions under varying conditions.
GPRP acetate exerts its effects primarily through interaction with gastrin-releasing peptide receptors (GRPR). Upon binding:
Studies have shown that GPRP acetate can significantly influence cellular processes related to inflammation and cancer cell proliferation by modulating GRPR activity .
Relevant analyses such as high-performance liquid chromatography (HPLC) can be employed to assess purity and stability over time.
GPRP acetate finds its primary applications in scientific research:
GPRP acetate (Gly-Pro-Arg-Pro acetate) is a synthetic tetrapeptide with the amino acid sequence Glycine-Proline-Arginine-Proline, formulated as an acetate salt to enhance solubility and stability. Its molecular weight is 485.53 g/mol (CAS No. 157009-81-9), and it functions as a competitive inhibitor of fibrin polymerization by mimicking the fibrinogen α-chain knob 'A' domain [1] [4]. The acetate counterion facilitates aqueous dissolution, critical for in vitro biochemical assays. Structurally, the arginine residue at position 3 provides a cationic center for electrostatic interactions with complementary fibrin "holes," while the flanking prolines confer conformational rigidity essential for binding specificity [2].
Table 1: Biochemical Characteristics of GPRP Acetate
Property | Specification |
---|---|
IUPAC Name | Glycyl-prolyl-arginyl-proline acetate |
Molecular Formula | C₁₈H₃₁N₇O₅ · C₂H₃O₂ |
CAS Number | 157009-81-9 |
Molecular Weight | 485.53 g/mol |
Solubility | >100 mg/mL in water |
Primary Mechanism | Fibrin polymerization inhibition |
GPRP emerged in the 1980s–1990s as part of structure-activity relationship (SAR) studies targeting fibrinogen's role in thrombosis. Laudano and Doolittle's seminal work identified that synthetic peptides mimicking fibrin's N-terminal "knobs" (GPR, GPRP) competitively inhibited fibrin polymerization in vitro [2]. Unlike earlier anticoagulants (e.g., heparin), GPRP represented a paradigm shift: a targeted disruptor of protein-protein interactions rather than a broad coagulant inhibitor. The addition of a C-terminal proline (forming GPRP) significantly enhanced binding affinity over the tripeptide GPR, attributed to backbone stabilization and reduced conformational entropy [2]. This established GPRP as a cornerstone for developing fibrin-specific antithrombotics.
GPRP acetate's bioactivity stems from its structural mimicry of fibrinogen's α-chain N-terminus (GPRVVERHQSACKDS). Upon thrombin-mediated cleavage of fibrinopeptide A, the newly exposed GPR sequence docks into complementary "hole a" in the γ-chain of adjacent fibrin molecules, initiating protofibril assembly [2] [9]. GPRP acetate competes for these γ-chain binding sites (residues γ337–γ379), with kinetic studies revealing its association rate (ka) is 10-fold higher than native fibrin knobs due to optimized electrostatic complementarity [2].
Surface plasmon resonance (SPR) analyses demonstrate GPRP acetate binds fibrinogen D-fragment with KD ≈ 10 μM, primarily through:
Table 2: Fibrinogen Domains Targeted by GPRP Acetate
Fibrinogen Domain | Binding Site | Interaction with GPRP Acetate |
---|---|---|
γ-chain "hole a" | γ337–γ379 | High-affinity docking (KD ~10 μM) |
β-chain "hole b" | β124–β148 | Weak/non-specific binding |
Platelet GPIIb/IIIa | RGD-recognition site | Indirect inhibition via fibrinogen blockade |
Notably, GPRP acetate indirectly modulates platelet aggregation by preventing fibrinogen engagement with activated GPIIb/IIIa receptors, thereby disrupting cross-linking of adjacent platelets [9]. However, it does not directly inhibit GPIIb/IIIa or other integrins.
Beyond coagulation, GPRP acetate has become a probe for studying inflammation and immune regulation. Molecular dynamics simulations reveal its cationic structure enables electrostatic interactions with anionic glycosaminoglycans (e.g., heparin sulfate) on endothelial cells, potentially explaining anti-inflammatory effects observed in vivo [2]. In neutrophil studies, acetate moieties (including those in GPRP acetate) suppress LPS-induced TNFα release by 33% (p<0.01) and inhibit NF-κB nuclear translocation via histone deacetylase (HDAC) modulation [6].
GPRP acetate also serves as a template for designing peptide-based therapeutics targeting G-protein-coupled receptors (GPCRs). Computational genomics identified peptide-GPCR pairs share coevolutionary signatures (91% sequence identity conservation), and GPRP's Arg-Pro motif aligns with recognition sequences for peptide-binding class A GPCRs characterized by large extracellular loops (>20 residues) and deep binding pockets (1,226 ų) [8]. This positions GPRP acetate as a model system for studying:
Table 3: Research Applications of GPRP Acetate
Field | Application | Key Insight |
---|---|---|
Thrombosis Research | Fibrin polymerization inhibitor | Disrupts protofibril elongation |
Structural Biology | Molecular dynamics simulations | Predicts knob:hole binding kinetics |
GPCR Pharmacology | Probe for peptide-receptor interactions | Illustrates coevolutionary ligand-GPCR pairs |
Immunometabolism | Acetate donor for histone acetylation | Modulates neutrophil TNFα secretion |
CAS No.: 15646-96-5
CAS No.: 134954-21-5
CAS No.: 3484-68-2
CAS No.: 481-94-7
CAS No.: 387825-07-2
CAS No.: